molecular formula C28H28N4O2 B11269480 4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline

4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline

Cat. No.: B11269480
M. Wt: 452.5 g/mol
InChI Key: STYMEOCVQNLYTI-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The ethoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the quinoline derivative with pyridin-2-yl piperazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline core and the substituent groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

    Piperazine Derivatives: Compounds like piperazine citrate, used as an anthelmintic agent.

    Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.

Uniqueness

4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C28H28N4O2/c1-3-34-26-19-25(21-9-7-20(2)8-10-21)30-24-12-11-22(18-23(24)26)28(33)32-16-14-31(15-17-32)27-6-4-5-13-29-27/h4-13,18-19H,3,14-17H2,1-2H3

InChI Key

STYMEOCVQNLYTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)C

Origin of Product

United States

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